N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a benzofuran moiety, which is a type of aromatic organic compound, a carboxamide group, and a piperidine ring, which is a common motif in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The piperidine ring, for example, is a six-membered ring with one nitrogen atom, which can participate in a variety of chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carboxamide group can participate in hydrolysis reactions, and the piperidine ring can undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxamide group could potentially allow for hydrogen bonding, which could affect the compound’s solubility in different solvents .Scientific Research Applications
Cyclin-dependent Kinase Inhibitors
Beta-Piperidinoethylsulfides, through a Cope-type elimination process, have shown potential in inhibiting cyclin-dependent kinase CDK2, an essential protein for cell cycle regulation. This mechanism suggests the utility of related structures in cancer research and drug development (Griffin et al., 2006).
Serotonin Receptor Selectivity
N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been identified as selective 5-HT7 receptor ligands or multifunctional agents. This discovery provides a basis for extending polypharmacological approaches in treating complex CNS disorders (Canale et al., 2016).
Prokinetic Agents
Benzamide derivatives with piperidin-4-ylmethyl groups have shown efficacy as prokinetic agents by acting as selective serotonin 4 (5-HT4) receptor agonists. This action suggests potential applications in treating gastrointestinal motility disorders (Sonda et al., 2004).
Central Nervous System Agents
Spiro[isobenzofuran-1(3H),4'-piperidines], through a detailed synthetic approach, have been explored for their potential as central nervous system agents, indicating the role of such compounds in the development of new antidepressants (Bauer et al., 1976).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl compounds have been synthesized for their potential as anti-inflammatory and analgesic agents, showcasing the broad applicability of benzofuran derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
Enantioselective Synthesis
The use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, leading to functionalized cyclopropanes, highlights the importance of such compounds in enantioselective synthesis and drug development (Davies et al., 1996).
Mechanism of Action
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-16-4-2-3-14-11-17(26-18(14)16)19(22)20-12-13-7-9-21(10-8-13)27(23,24)15-5-6-15/h2-4,11,13,15H,5-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTMXPOKJQDNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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